molecular formula C9H12BrN B13936276 3-Bromo-4-butylpyridine CAS No. 85452-83-1

3-Bromo-4-butylpyridine

Cat. No.: B13936276
CAS No.: 85452-83-1
M. Wt: 214.10 g/mol
InChI Key: DZXXDZAXBPLBRX-UHFFFAOYSA-N
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Description

3-Bromo-4-butylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom attached to the third carbon and a butyl group attached to the fourth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butylpyridine typically involves the bromination of 4-butylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and the use of more efficient catalysts. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-butylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding pyridines.

    Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

    Substitution: Products include 4-butylpyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Coupling: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Bromo-4-butylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and butyl groups. These interactions can modulate the activity of the target, leading to desired therapeutic effects.

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a butyl group.

    4-tert-Butylpyridine: Contains a tert-butyl group at the fourth position but lacks the bromine atom.

    3-Bromopyridine: Lacks the butyl group, making it less hydrophobic.

Uniqueness: 3-Bromo-4-butylpyridine’s unique combination of a bromine atom and a butyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science.

Properties

CAS No.

85452-83-1

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

3-bromo-4-butylpyridine

InChI

InChI=1S/C9H12BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3

InChI Key

DZXXDZAXBPLBRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)Br

Origin of Product

United States

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